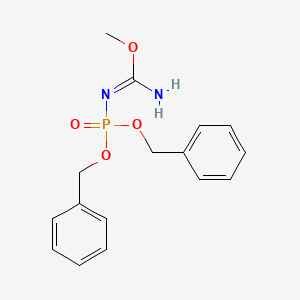
Methyl (bis(benzyloxy)phosphoryl)carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide is a chemical compound with the molecular formula C₁₆H₁₉N₂O₄P and a molecular weight of 334.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phosphoryl group bonded to a methoxymethanimidamide moiety through benzyloxy linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide typically involves the reaction of phosphoryl chloride with benzyloxyamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then treated with methoxymethanimidamide to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, thiols, or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[bis(phenylmethoxy)phosphorylethanimidamide: Similar in structure but with phenylmethoxy groups instead of benzyloxy groups.
N-[bis(benzyloxy)phosphoryl]ethanimidamide: Similar but with ethanimidamide instead of methoxymethanimidamide.
Uniqueness
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide is unique due to its specific combination of benzyloxy and methoxymethanimidamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N2O4P |
|---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
methyl N'-bis(phenylmethoxy)phosphorylcarbamimidate |
InChI |
InChI=1S/C16H19N2O4P/c1-20-16(17)18-23(19,21-12-14-8-4-2-5-9-14)22-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19) |
InChI Key |
NZJACRWPBCKCTA-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=N/P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N |
Canonical SMILES |
COC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















